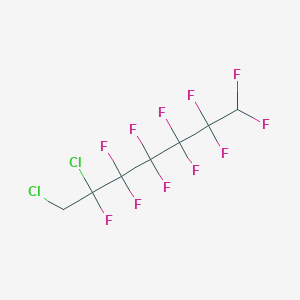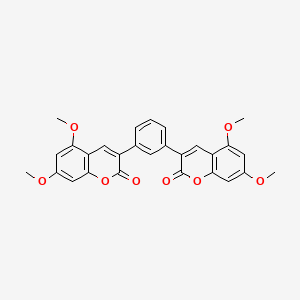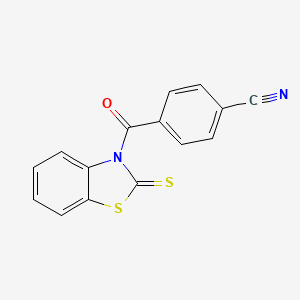![molecular formula C17H25F9O2S B14228495 11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid CAS No. 522634-13-5](/img/structure/B14228495.png)
11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid is a fluorinated organic compound. It is characterized by the presence of a nonafluorohexyl group attached to an undecanoic acid backbone via a sulfanyl linkage. This compound is notable for its unique chemical properties, particularly its high hydrophobicity and chemical stability, which are attributed to the presence of multiple fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid typically involves the following steps:
Formation of the Nonafluorohexyl Group: This step involves the preparation of the nonafluorohexyl group, which can be achieved through the fluorination of hexyl precursors.
Attachment of the Sulfanyl Linkage: The nonafluorohexyl group is then attached to a sulfanyl group through a thiol-ene reaction, which is a type of click chemistry.
Coupling with Undecanoic Acid: Finally, the nonafluorohexylsulfanyl group is coupled with undecanoic acid using esterification or amidation reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or disulfide.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions are typically slow due to the strong C-F bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, disulfides.
Substitution Products: Fluorinated derivatives with nucleophilic groups.
Applications De Recherche Scientifique
11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the study of membrane proteins and lipid interactions due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the development of superhydrophobic coatings and materials with enhanced chemical resistance.
Mécanisme D'action
The mechanism of action of 11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid is primarily based on its ability to interact with hydrophobic surfaces and molecules. The nonafluorohexyl group imparts strong hydrophobicity, allowing the compound to form stable interactions with lipid bilayers and hydrophobic domains in proteins. This property is exploited in various applications, such as enhancing the stability of drug formulations and improving the performance of coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisopropyl (3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol
- 1,1,2,2,3,3,4,4,5,5,6,6,6-十三氟-己烷磺酰氟
Uniqueness
11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid is unique due to its specific combination of a long-chain undecanoic acid with a highly fluorinated nonafluorohexyl group. This structure provides a balance of hydrophobicity and chemical reactivity, making it particularly useful in applications requiring both stability and functional versatility.
Propriétés
Numéro CAS |
522634-13-5 |
|---|---|
Formule moléculaire |
C17H25F9O2S |
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
11-(3,3,4,4,5,5,6,6,6-nonafluorohexylsulfanyl)undecanoic acid |
InChI |
InChI=1S/C17H25F9O2S/c18-14(19,15(20,21)16(22,23)17(24,25)26)10-12-29-11-8-6-4-2-1-3-5-7-9-13(27)28/h1-12H2,(H,27,28) |
Clé InChI |
ZYJIEJNVWBCVLS-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCSCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)](/img/structure/B14228413.png)
acetate](/img/structure/B14228420.png)

![Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl-](/img/structure/B14228447.png)

![1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine](/img/structure/B14228459.png)

![(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14228464.png)


![9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14228480.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)
![Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14228488.png)
